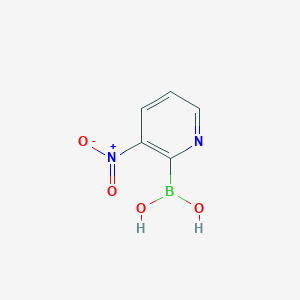
(3-Nitropyridin-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Nitropyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a nitro group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitropyridin-2-yl)boronic acid typically involves the halogen-metal exchange method followed by borylation. One common approach is the reaction of 3-nitropyridine with a halogenating agent to form a halopyridine intermediate. This intermediate then undergoes metalation with an organometallic reagent such as lithium or magnesium, followed by treatment with a boron reagent like tetraalkoxydiborane or dialkoxyhydroborane to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound often employs palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of palladium catalysts allows for the coupling of halopyridines with boron reagents under mild conditions, making the process suitable for large-scale synthesis .
化学反応の分析
Types of Reactions: (3-Nitropyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridines.
科学的研究の応用
(3-Nitropyridin-2-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3-Nitropyridin-2-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with the electrophilic carbon of an aryl or vinyl halide in the presence of a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .
類似化合物との比較
(5-Nitropyridin-2-yl)boronic acid: Similar structure but with the nitro group at the 5-position.
Pyridinylboronic acids: A broader class of compounds with varying substitution patterns on the pyridine ring.
Uniqueness: (3-Nitropyridin-2-yl)boronic acid is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different electronic and steric effects, making it a valuable compound for specific synthetic applications .
特性
分子式 |
C5H5BN2O4 |
|---|---|
分子量 |
167.92 g/mol |
IUPAC名 |
(3-nitropyridin-2-yl)boronic acid |
InChI |
InChI=1S/C5H5BN2O4/c9-6(10)5-4(8(11)12)2-1-3-7-5/h1-3,9-10H |
InChIキー |
YGHBDHOLBYSDEM-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC=N1)[N+](=O)[O-])(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


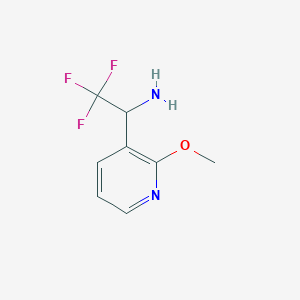
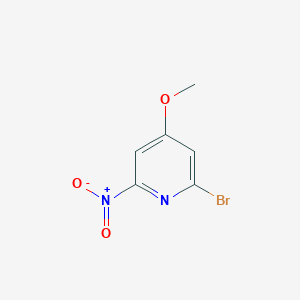


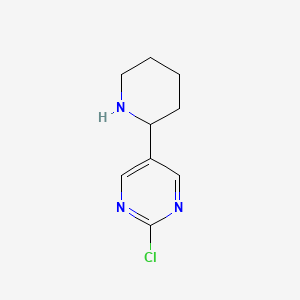
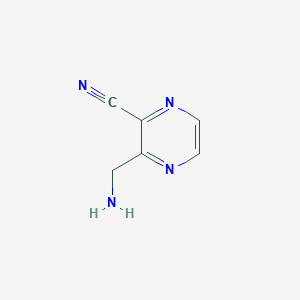

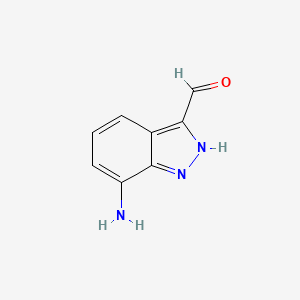
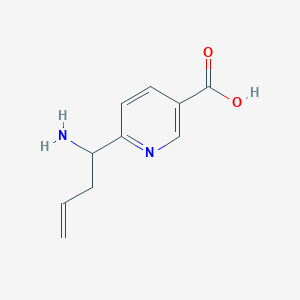
![2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole](/img/structure/B12964746.png)
![(1R,7ar)-4-[(2z)-2-[(5s)-5-(tert-butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl]-7a-methyl-1-[(e,1r,4r)-1,4,5-trimethylhex-2-enyl]-2,3,3a,5,6,7-hexahydro-1h-inden-4-ol](/img/structure/B12964751.png)
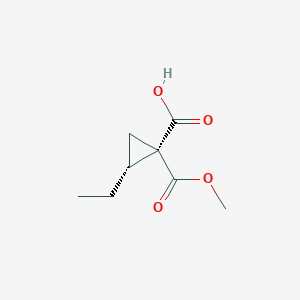
![Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12964766.png)

